Choline Alfoscerate

Descripción general

Descripción

La glicerilfosforilcolina es un compuesto natural de colina que se encuentra en el cerebro. Es un precursor de fosfolípidos soluble en agua que desempeña un papel crucial en diversas funciones fisiológicas, particularmente en el cerebro. La glicerilfosforilcolina es conocida por su potencial para mejorar la función neurológica y se utiliza ampliamente como suplemento dietético .

Mecanismo De Acción

La glicerilfosforilcolina ejerce sus efectos al entregar rápidamente colina al cerebro a través de la barrera hematoencefálica. Es un precursor biosintético de la acetilcolina, un neurotransmisor involucrado en varias funciones cognitivas. La glicerilfosforilcolina mejora la transmisión colinérgica en el cerebro, lo que se asocia con una mejor función cognitiva y neuroprotección .

Análisis Bioquímico

Biochemical Properties

Choline Alfoscerate plays a crucial role in biochemical reactions, particularly in the synthesis of acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline acetyltransferase, which catalyzes the transfer of an acetyl group to choline, forming acetylcholine. Additionally, this compound is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This interaction is facilitated by the enzyme phospholipase D, which hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances cell signaling pathways, particularly those involved in cholinergic neurotransmission. By increasing the availability of acetylcholine, it supports synaptic transmission and plasticity, which are essential for learning and memory. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in neuronal growth and differentiation. It also impacts cellular metabolism by providing choline, which is necessary for the synthesis of membrane phospholipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates choline transporters, facilitating the uptake of choline into neurons. Once inside the cell, this compound is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This process is crucial for maintaining cholinergic neurotransmission. Additionally, this compound modulates the activity of enzymes involved in phospholipid metabolism, thereby influencing membrane fluidity and integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under normal conditions but can degrade when exposed to high humidity or extreme temperatures. Long-term studies in vitro and in vivo have demonstrated that this compound can enhance cognitive function and neuroprotection over extended periods. Its efficacy may diminish with prolonged use due to potential degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and enhance neuroprotection without significant adverse effects. High doses can lead to toxicity, manifesting as agitation, hyperactivity, and, in severe cases, neurotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into choline and glycerol-1-phosphate. Choline is a precursor of acetylcholine, which is synthesized by the enzyme choline acetyltransferase. Glycerol-1-phosphate is used to support cellular membranes. Additionally, this compound participates in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine from choline .

Transport and Distribution

This compound is rapidly absorbed and easily crosses the blood-brain barrier. It is transported into neurons via choline transporters and distributed within the brain. Once inside the neurons, it is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This efficient transport and distribution mechanism ensure that this compound can effectively support cholinergic neurotransmission and cognitive function .

Subcellular Localization

Within cells, this compound is localized primarily in the cytoplasm and is associated with cellular membranes. It is involved in the synthesis of membrane phospholipids, which are essential for maintaining cell structure and function. Additionally, this compound may be targeted to specific cellular compartments, such as synaptic vesicles, where it supports neurotransmitter release and synaptic plasticity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La glicerilfosforilcolina se puede sintetizar a través de varios métodos. Un método común implica la transesterificación de lecitina natural utilizando metóxido de sodio soportado como catalizador. Las condiciones óptimas para esta reacción incluyen una concentración de fosforilcolina de 0,1 mol·L⁻¹, una velocidad de agitación de 600 rpm, una cantidad de catalizador de 7,5 g·L⁻¹, una temperatura de reacción de 45 °C y un tiempo de reacción de 4 horas. Este método puede alcanzar una tasa de conversión de fosfatidilcolina de hasta el 99% .

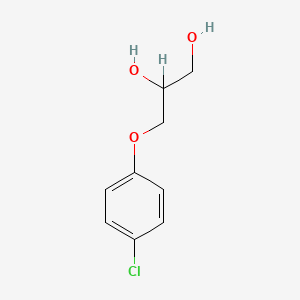

Otro método implica una ruta sintética de dos pasos utilizando un reactor de flujo. El primer paso implica la síntesis de fosforilcolina utilizando cloruro de colina y oxicloruro de fosforilo, seguido de la reacción de fosforilcolina con ®-(-)-3-cloro-1,2-propanodiol en condiciones básicas. Este método proporciona altos rendimientos de conversión del 97% y el 79% para el primer y segundo paso, respectivamente .

Métodos de producción industrial: La producción industrial de glicerilfosforilcolina generalmente implica la desacilación química o enzimática de fosfolípidos de soya enriquecidos con fosfatidilcolina, seguida de purificación cromatográfica. Este método garantiza una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La glicerilfosforilcolina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones para estas reacciones varían según el producto deseado y la vía de reacción específica.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de glicerilfosforilcolina, que se pueden utilizar en diferentes aplicaciones, como productos farmacéuticos y suplementos dietéticos.

Aplicaciones Científicas De Investigación

La glicerilfosforilcolina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como precursor para la síntesis de otros compuestos. En biología, se estudia su papel en las funciones celulares y las vías de señalización. En medicina, la glicerilfosforilcolina se utiliza para mejorar la función cognitiva y tratar trastornos neurológicos como la enfermedad de Alzheimer y la demencia multiinfarto. También se utiliza para mejorar la atención, la cognición y la memoria en individuos de todas las edades .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares a la glicerilfosforilcolina incluyen CDP-colina (dihidrato de citidina-colina) y fosfatidilcolina. Ambos compuestos también son precursores de la acetilcolina y desempeñan funciones importantes en la función cognitiva .

Singularidad: La glicerilfosforilcolina es única en su capacidad de entregar rápidamente colina al cerebro y su alta biodisponibilidad. También es conocido por sus efectos neuroprotectores y su potencial para mejorar la función cognitiva, lo que lo convierte en un compuesto valioso en el campo de la neurociencia .

Propiedades

Número CAS |

28319-77-9 |

|---|---|

Fórmula molecular |

C8H20NO6P |

Peso molecular |

257.22 g/mol |

Nombre IUPAC |

[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |

Clave InChI |

SUHOQUVVVLNYQR-QMMMGPOBSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O |

SMILES isomérico |

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O |

SMILES canónico |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O |

Apariencia |

Solid powder |

melting_point |

142.5 °C |

| 28319-77-9 | |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-Phosphocholine, Glycerol Alfoscerate, Choline Alphoscerate, Choline Choline Alfoscerate Choline Alphoscerate Choline Glycerophosphate Glycerol 3 Phosphocholine Glycerol 3-Phosphocholine Glycerophosphate, Choline Glycerophosphorylcholine Glycerylphosphorylcholine L alpha Glycerylphosphorylcholine L-alpha-Glycerylphosphorylcholine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

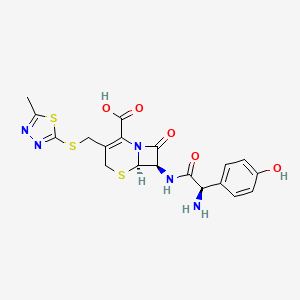

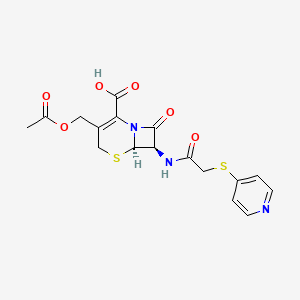

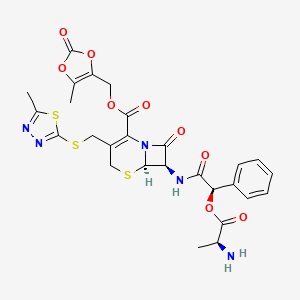

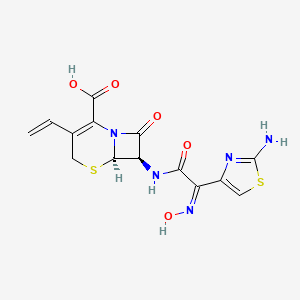

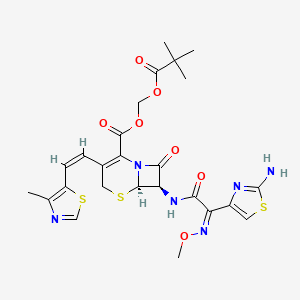

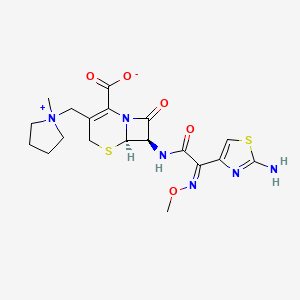

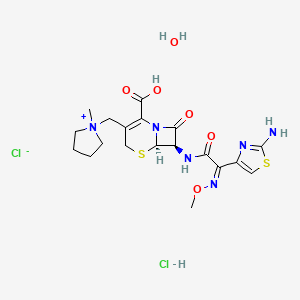

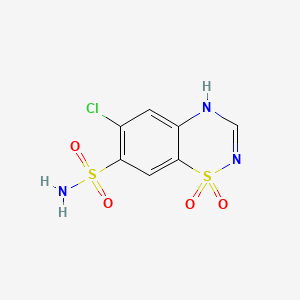

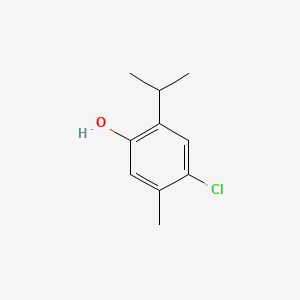

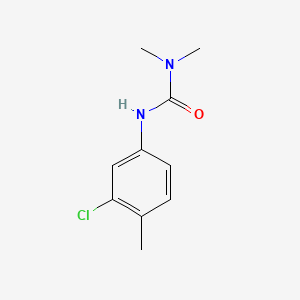

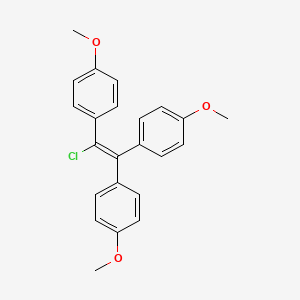

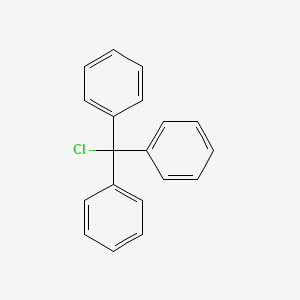

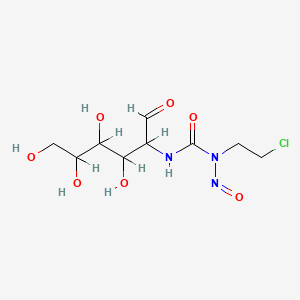

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.